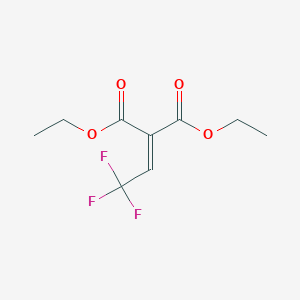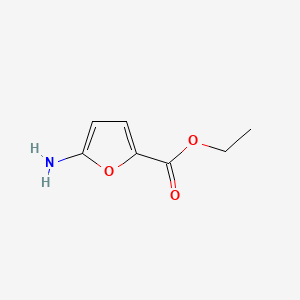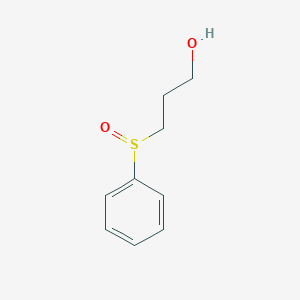
3-(Benzenesulfinyl)propan-1-OL
Vue d'ensemble
Description
3-(Benzenesulfinyl)propan-1-OL is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Density and Viscosity Studies
Liu, Zhu, and Ma (2011) conducted studies on the densities and viscosities of benzene-1,3-diol in various solvents, including propan-1-ol. These studies are crucial in understanding the physicochemical properties of substances like 3-(Benzenesulfinyl)propan-1-ol in different solvent environments (Liu, Zhu, & Ma, 2011).
Dielectric and Thermodynamic Studies
Research by Mohan, Sastry, and Murthy (2010, 2011) explored the dielectric relaxation and thermodynamic properties of propan-1-ol when mixed with various substances. This type of research provides insights into the molecular interactions and energy dynamics of compounds like this compound (Mohan, Sastry, & Murthy, 2010) (Mohan, Sastry, & Murthy, 2011).
Catalysis in Chemical Reactions
Samec and Bäckvall (2002) discussed the role of propan-2-ol in the transfer hydrogenation of imines, catalyzed by ruthenium complexes. This study highlights the potential application of related compounds, such as this compound, in catalytic processes in organic chemistry (Samec & Bäckvall, 2002).
Molecular Structure and Spectroscopic Investigation
Khalid et al. (2018) conducted a study on Schiff base derivatives of propan-2-ol, which shares a similar structural feature to this compound. Their work included an analysis of molecular structure and spectroscopy, which is crucial for understanding the chemical properties and potential applications of similar compounds (Khalid et al., 2018).
Propriétés
IUPAC Name |
3-(benzenesulfinyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c10-7-4-8-12(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZVKRPMVOCIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491426 | |
| Record name | 3-(Benzenesulfinyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49639-22-7 | |
| Record name | 3-(Benzenesulfinyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




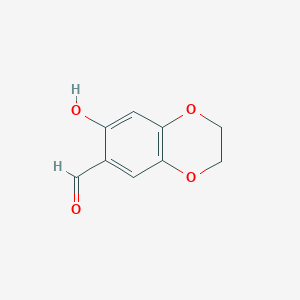
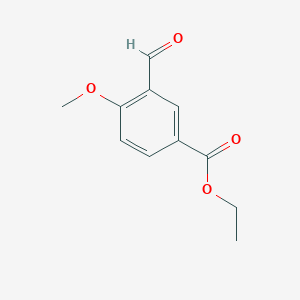

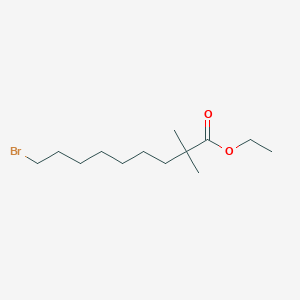

![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)

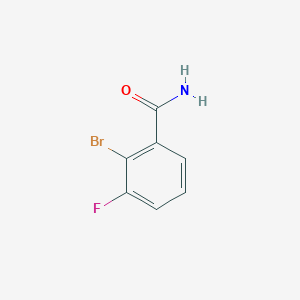
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)
